Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

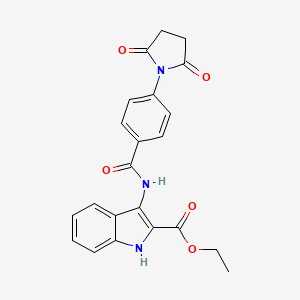

“Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate” is a chemical compound with the CAS Number: 2089316-36-7 . It has a molecular weight of 307.3 . The IUPAC name for this compound is methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis

The InChI code for “Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate” is 1S/C13H13NO4.C2H4O2/c1-7-12 (13 (16)17-3)10-6-9 (18-8 (2)15)4-5-11 (10)14-7;1-2 (3)4/h4-6,14H,1-3H3;1H3, (H,3,4) . This provides a standardized textual identifier for the compound, which can be used to generate its molecular structure.Physical And Chemical Properties Analysis

“Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate” is a white to yellow powder or crystals . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Biological Activity

- Research on derivatives of indole compounds has shown significant biological activities, such as cytotoxicity against cancer cell lines and antibacterial properties. For example, studies on methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives have identified compounds with potent biological activity against HeLa cell lines and photogenic bacteria (Weerachai Phutdhawong et al., 2019).

Chemical Synthesis and Characterization

- Indole derivatives have been utilized in the synthesis of natural and non-natural compounds, highlighting their importance in chemical synthesis. For instance, regioselective dibromination of methyl indole-3-carboxylate has been applied in synthesizing 5,6-dibromoindole derivatives, contributing to natural product synthesis and material science (Thomas B. Parsons et al., 2011).

Molecular Docking and Pharmaceutical Applications

- Molecular docking studies of indole derivatives have been conducted to predict binding interactions with target proteins, aiding in the discovery of potential therapeutic agents. For example, novel indole-benzimidazole derivatives synthesized from indole carboxylic acids show promise in pharmaceutical development (Xin-ying Wang et al., 2016).

Spectroscopic Analysis and Material Properties

- Spectroscopic and computational studies on indole derivatives, like methyl 5-methoxy-1H-indole-2-carboxylate, have provided valuable information on their electronic structure, reactivity, and potential applications in developing biologically active molecules and materials (M. S. Almutairi et al., 2017).

Safety and Hazards

Future Directions

The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . Therefore, the study and synthesis of indole derivatives, such as “Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate”, continue to be of great interest in the field of medicinal chemistry. Future research may focus on exploring the potential pharmacological applications of these compounds.

properties

IUPAC Name |

acetic acid;methyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4.C2H4O2/c1-7-12(13(16)17-3)10-6-9(18-8(2)15)4-5-11(10)14-7;1-2(3)4/h4-6,14H,1-3H3;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWQIVOJVUTWAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC(=O)C)C(=O)OC.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

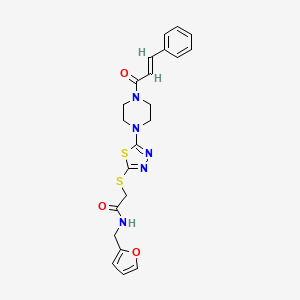

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(o-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2801633.png)

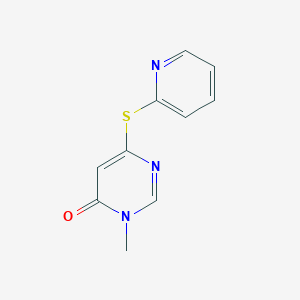

![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)

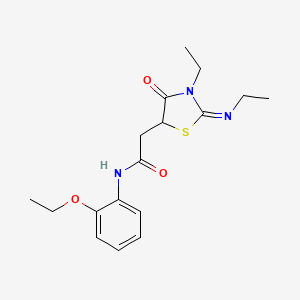

![1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2801647.png)

![4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2801651.png)